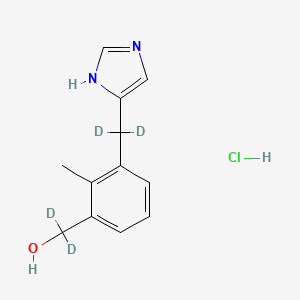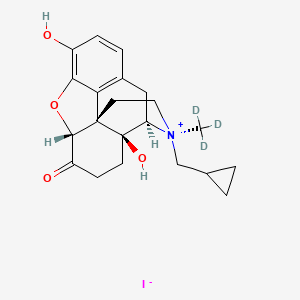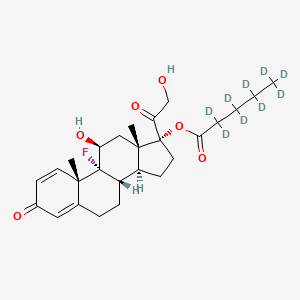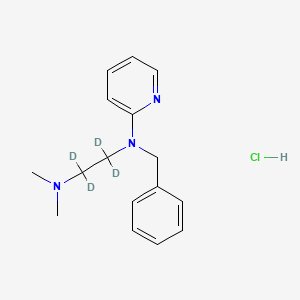
Tripelennamine-d4 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripelennamine-d4 hydrochloride is a deuterated form of tripelennamine hydrochloride, which is a first-generation antihistamine. It is primarily used to treat allergic reactions, such as hay fever, urticaria, and rhinitis. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of tripelennamine due to its stability and distinguishable mass spectrometric properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tripelennamine-d4 hydrochloride involves the deuteration of tripelennamine. The process typically starts with the preparation of tripelennamine, which is synthesized through the reaction of N,N-dimethyl-1,2-ethanediamine with benzyl chloride, followed by the reaction with 2-chloropyridine. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete exchange of hydrogen atoms with deuterium atoms. The final product is purified using chromatographic techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tripelennamine-d4 hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used
Major Products
Oxidation: N-oxides of tripelennamine-d4.
Reduction: Secondary amines.
Substitution: Various substituted derivatives of tripelennamine-d4
Applications De Recherche Scientifique
Tripelennamine-d4 hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of tripelennamine.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of tripelennamine in biological samples.
Biomedical Research: Investigates the effects of tripelennamine on various biological systems and its potential therapeutic applications .
Mécanisme D'action
Tripelennamine-d4 hydrochloride exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose. The deuterated form allows for more precise tracking and analysis in pharmacokinetic and metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar uses but different chemical structure.
Chlorpheniramine: Also a first-generation antihistamine with similar therapeutic applications.
Brompheniramine: Similar to chlorpheniramine but with a bromine atom in its structure
Uniqueness
Tripelennamine-d4 hydrochloride is unique due to its deuterated form, which provides enhanced stability and distinguishable mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, allowing for more accurate and detailed analysis compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C16H22ClN3 |
|---|---|
Poids moléculaire |
295.84 g/mol |
Nom IUPAC |
N-benzyl-1,1,2,2-tetradeuterio-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H/i12D2,13D2; |
Clé InChI |
FSSICIQKZGUEAE-QJUQVXHISA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])N(CC1=CC=CC=C1)C2=CC=CC=N2)N(C)C.Cl |
SMILES canonique |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



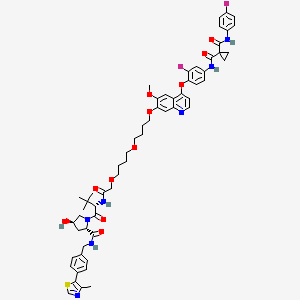
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
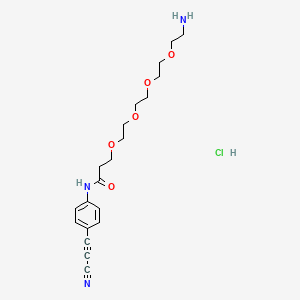
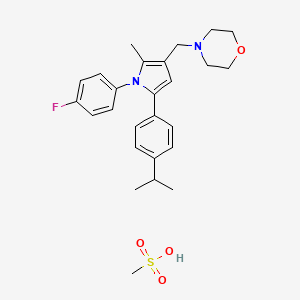

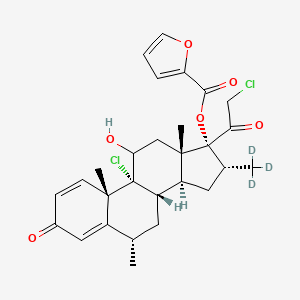

![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)
![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
